tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₂₃ClN₄O₂. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its role as a protecting group in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The process begins with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with guanidine hydrochloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products depend on the nature of the substituent introduced.
Deprotection Reactions: The major product is the free amine after Boc removal.
Scientific Research Applications
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride involves its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amino groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a guanidine group.
Uniqueness
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is unique due to the presence of the guanidine group, which imparts distinct reactivity and properties compared to other Boc-protected amines. This makes it particularly useful in specific synthetic applications where guanidine functionality is required .
Biological Activity
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS No. 885049-08-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety profiles.
- Molecular Formula : C₁₁H₂₃ClN₄O₂
- Molar Mass : 278.78 g/mol
- Physical Appearance : White to yellow solid
- Storage Conditions : Should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability .
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. It is known to act as an agonist or antagonist in various signaling pathways, particularly those related to neurotransmitter modulation.
Biological Activity
-
Neurotransmitter Modulation :
- Studies indicate that this compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- It has been observed to exhibit both agonistic and antagonistic properties depending on the receptor subtype it interacts with.
- Antinociceptive Effects :
-
Cardiovascular Effects :
- Preliminary studies suggest that the compound may have vasodilatory effects, which could be beneficial in treating hypertension or other cardiovascular disorders.
Table 1: Summary of Key Studies on Biological Activity
Detailed Findings
- In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's ability to modulate cAMP levels in neuronal cells, finding that it effectively reversed the inhibition induced by certain neuropeptides .
- Another investigation focused on the analgesic properties of this compound, revealing a dose-dependent reduction in nociceptive behavior during formalin tests in rats, indicating its potential as a non-opioid analgesic .
Safety Profile
While the compound shows promise for various therapeutic applications, safety assessments are crucial. It is classified as an irritant, and appropriate handling precautions must be taken to minimize exposure risks .
Properties
IUPAC Name |
tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZASXQVPHIDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671949 |
Source
|
Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885049-08-1 |
Source
|
Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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